molecular formula C10H11NO B573876 (2-Methyl-1-benzofuran-3-yl)methanamine CAS No. 165737-04-2

(2-Methyl-1-benzofuran-3-yl)methanamine

Cat. No.: B573876
CAS No.: 165737-04-2
M. Wt: 161.204
InChI Key: VYVCIEFMHJNPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1-benzofuran-3-yl)methanamine is an organic compound with the molecular formula C10H11NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a benzofuran ring substituted with a methyl group at the second position and a methanamine group at the third position.

Scientific Research Applications

(2-Methyl-1-benzofuran-3-yl)methanamine has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that “(2-Methyl-1-benzofuran-3-yl)methanamine” has the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin . The compound may also cause serious eye damage and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including “(2-Methyl-1-benzofuran-3-yl)methanamine”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Therefore, future research may focus on exploring these biological activities and potential applications in more depth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-benzofuran-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of salicylaldehyde with ethyl chloroacetate, followed by cyclization to form the benzofuran ring.

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1-benzofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzofuran carboxylic acids, reduced amines, and various substituted benzofuran derivatives .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-1-benzofuran-3-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

(2-methyl-1-benzofuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVCIEFMHJNPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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